(6-Bromo-8-methoxychroman-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-8-methoxychroman-3-YL)methanamine: is an organic compound with the molecular formula C11H14BrNO2. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position and a methoxy group at the 8th position, along with a methanamine group at the 3rd position, makes this compound unique and potentially useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-8-methoxychroman-3-YL)methanamine typically involves the following steps:
Methoxylation: The methoxy group at the 8th position can be introduced via nucleophilic substitution using sodium methoxide (NaOCH3) in methanol.
Aminomethylation: The methanamine group at the 3rd position can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and the chroman derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, methoxylation, and aminomethylation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (6-Bromo-8-methoxychroman-3-YL)methanamine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or alkyl halides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of hydroxyl, amino, or alkyl derivatives.
Scientific Research Applications
(6-Bromo-8-methoxychroman-3-YL)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (6-Bromo-8-methoxychroman-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-8-methoxychroman-3-YL)methanol
- (6-Bromo-8-methoxychroman-3-YL)amine
- (6-Bromo-8-methoxychroman-3-YL)acetate
Uniqueness
(6-Bromo-8-methoxychroman-3-YL)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
885271-56-7 |
---|---|
Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
6-bromo-8-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C11H14BrNO2/c1-13-9-4-7-3-8(12)5-10(14-2)11(7)15-6-9/h3,5,9,13H,4,6H2,1-2H3 |
InChI Key |
LOPJEPQRPQSCPC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1OCC(C2)CN)Br |
Canonical SMILES |
CNC1CC2=C(C(=CC(=C2)Br)OC)OC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.